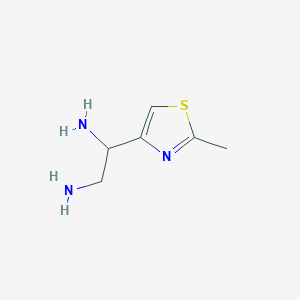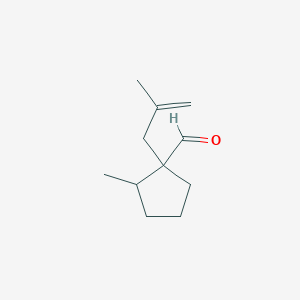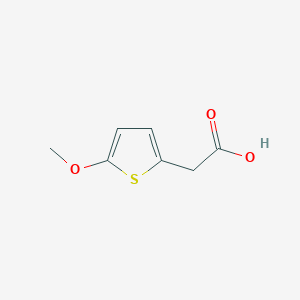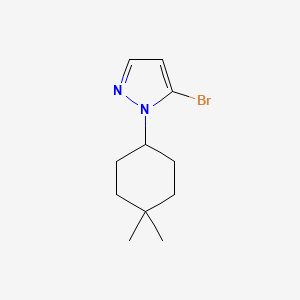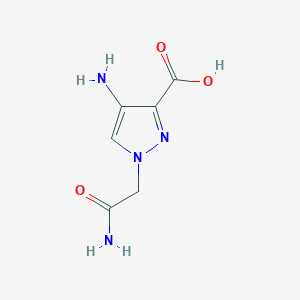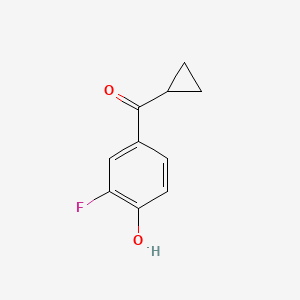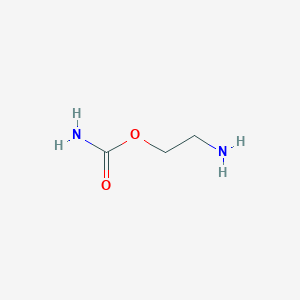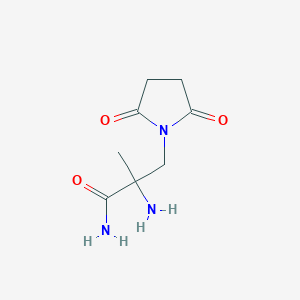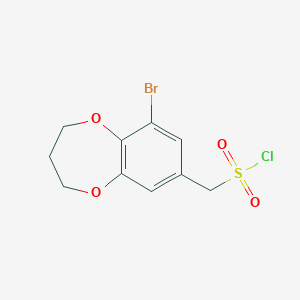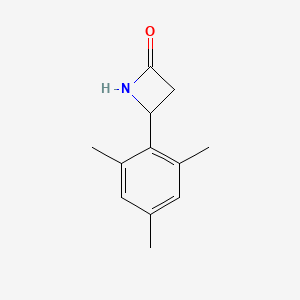![molecular formula C8H12BrN3O B13309057 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a dimethylaminoethyl group at the 2nd position of the dihydropyrimidin-4-one ring.
準備方法
The synthesis of 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloropyrimidine and 2-(dimethylamino)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a specific temperature to promote the formation of the desired product.
化学反応の分析
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can yield corresponding oxo derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The reactions are usually carried out in solvents such as ethanol or methanol.
科学的研究の応用
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways affected by the compound depend on its specific structure and the biological context in which it is used. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death.
類似化合物との比較
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-Bromo-N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide and 2-[2-(dimethylamino)ethoxy]ethanol share structural similarities with this compound.
Uniqueness: The presence of the bromine atom and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H12BrN3O |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
5-bromo-2-[2-(dimethylamino)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12BrN3O/c1-12(2)4-3-7-10-5-6(9)8(13)11-7/h5H,3-4H2,1-2H3,(H,10,11,13) |
InChIキー |
AWWVWZHQJLSYMO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=NC=C(C(=O)N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
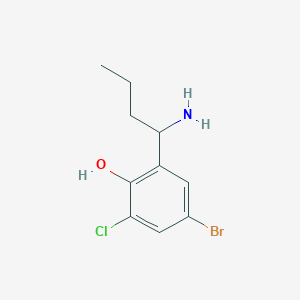
![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
